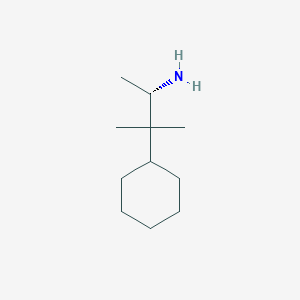![molecular formula C18H17NO3S2 B2689883 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide CAS No. 2380042-69-1](/img/structure/B2689883.png)
2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide, also known as MPTA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide is not fully understood. However, it has been suggested that 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide may exert its therapeutic effects through the inhibition of various signaling pathways and enzymes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the proliferation of cancer cells, and protect neurons from oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one of the limitations is that 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide is a relatively new compound, and its long-term effects and safety profile have not been fully established.
Orientations Futures
There are several future directions for the scientific research on 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to establish the safety profile and long-term effects of 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide in humans.
Conclusion:
In conclusion, 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide have been discussed in this paper. Further research is needed to fully understand the potential of 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide involves the reaction of 3-methoxyphenol with 2-bromo-N-(4-thiophen-3-ylthiophen-2-yl)methyl)acetamide in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide in a pure form.
Applications De Recherche Scientifique
2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. 2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c1-21-15-3-2-4-16(8-15)22-10-18(20)19-9-17-7-14(12-24-17)13-5-6-23-11-13/h2-8,11-12H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDARJCQJJSDXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)
![5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B2689803.png)


![4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2689808.png)
![ethyl 2-(2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2689813.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2689814.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2689815.png)
![Ethyl 5-((3,5-dimethoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2689816.png)


![1-(2-Phenylethyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2689820.png)

